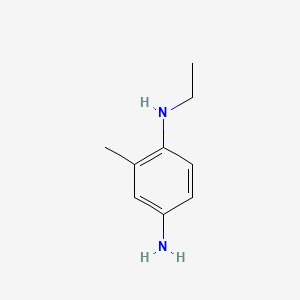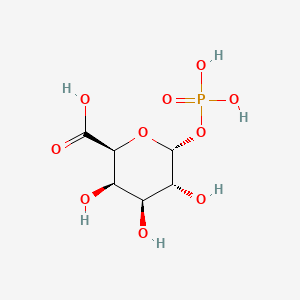
1-phospho-alpha-D-galacturonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-phospho-alpha-D-galacturonic acid can be synthesized through the phosphorylation of D-galacturonic acid. This reaction is catalyzed by the enzyme galacturonokinase, which transfers a phosphate group from ATP to D-galacturonic acid, forming this compound . Industrial production methods often involve the extraction and purification of pectin from plant sources, as pectin contains D-galacturonic acid units .
Analyse Chemischer Reaktionen
1-phospho-alpha-D-galacturonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other sugar derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include different sugar phosphates and derivatives .
Wissenschaftliche Forschungsanwendungen
1-phospho-alpha-D-galacturonic acid has several scientific research applications:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex sugar molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of 1-phospho-alpha-D-galacturonic acid involves its role as a substrate for various enzymes in metabolic pathways. It is phosphorylated by galacturonokinase, which facilitates its incorporation into pectin and other polysaccharides . The molecular targets and pathways involved include the enzymes and metabolic pathways responsible for pectin biosynthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
1-phospho-alpha-D-galacturonic acid can be compared with other similar compounds, such as:
alpha-D-galacturonic acid: The parent compound without the phosphate group.
1-phosphonato-alpha-D-galacturonate: The conjugate base of this compound.
D-galacturonic acid: A similar sugar acid that lacks the phosphate group.
The uniqueness of this compound lies in its phosphate group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58865-20-6 |
|---|---|
Molekularformel |
C6H11O10P |
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2+,3+,4-,6+/m0/s1 |
InChI-Schlüssel |
AIQDYKMWENWVQJ-DTEWXJGMSA-N |
Isomerische SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


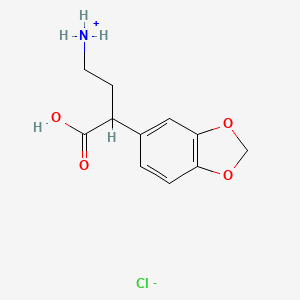
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
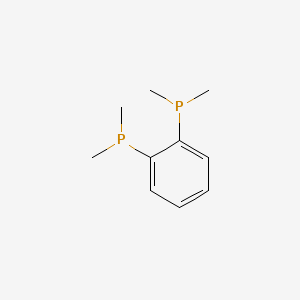
![Sarhamnolosid [German]](/img/structure/B13769271.png)

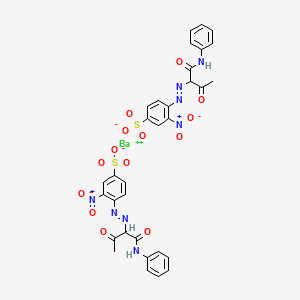

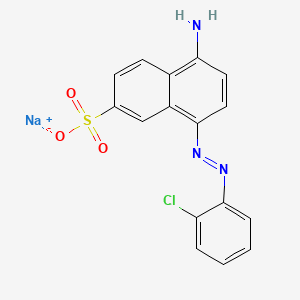
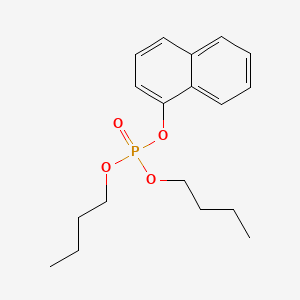

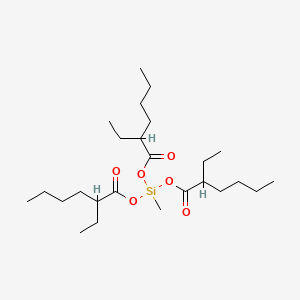
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
